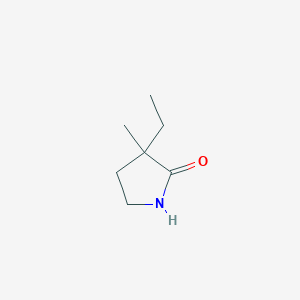
3-Éthyl-3-méthylpyrrolidin-2-one
Vue d'ensemble
Description
3-Ethyl-3-methylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C7H13NO. It is a derivative of pyrrolidinone, characterized by the presence of an ethyl and a methyl group attached to the nitrogen-containing five-membered ring. This compound is known for its versatile applications in various fields, including organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
3-Ethyl-3-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
Target of Action
It is known that pyrrolidin-2-one derivatives, to which 3-ethyl-3-methylpyrrolidin-2-one belongs, play a significant role in various biological activities .
Mode of Action
It is known that pyrrolidin-2-one derivatives interact with their targets in a way that leads to changes in the biological system .
Biochemical Pathways
It is known that pyrrolidin-2-one derivatives can influence various biochemical pathways .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
It is known that pyrrolidin-2-one derivatives can have various effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly influence the action of pyrrolidin-2-one derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-3-methylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethyl-3-methylbutan-2-one with ammonia or primary amines under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the pyrrolidinone ring .
Industrial Production Methods: Industrial production of 3-ethyl-3-methylpyrrolidin-2-one often employs catalytic hydrogenation of suitable precursors. This method ensures high yield and purity of the final product. The use of metal catalysts such as palladium or nickel is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-3-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams or carboxylic acids.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolidinones, amines, and alcohols, depending on the specific reagents and conditions employed .
Comparaison Avec Des Composés Similaires
Pyrrolidin-2-one: A simpler analog without the ethyl and methyl substitutions.
3-Methylpyrrolidin-2-one: Contains only a methyl group attached to the nitrogen-containing ring.
3-Ethylpyrrolidin-2-one: Contains only an ethyl group attached to the nitrogen-containing ring.
Uniqueness: 3-Ethyl-3-methylpyrrolidin-2-one is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s reactivity and specificity in various applications, making it a valuable compound in research and industry .
Propriétés
IUPAC Name |
3-ethyl-3-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-7(2)4-5-8-6(7)9/h3-5H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIPQXKCGKZAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175698-04-1 | |
| Record name | 3-ethyl-3-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-ethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2506418.png)

![3-(2-Bromo-ethyl)-benzo[d]isoxazole](/img/structure/B2506422.png)

![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2506424.png)
![1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2506425.png)
![N-[1-(2-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2506426.png)
![N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2506428.png)




![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2506435.png)
![3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2506440.png)
